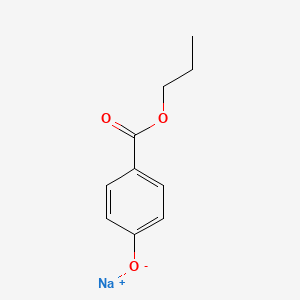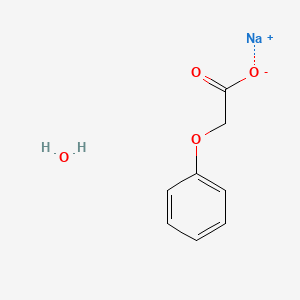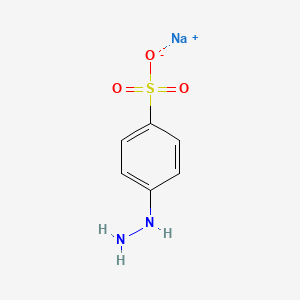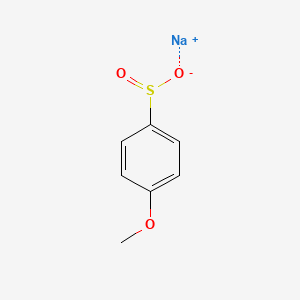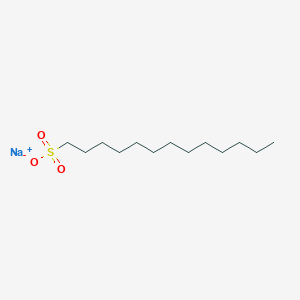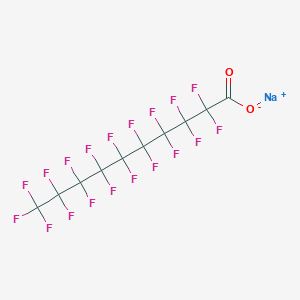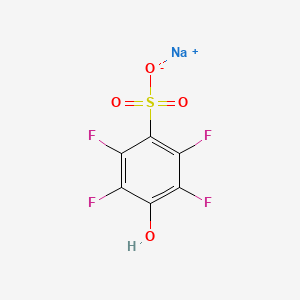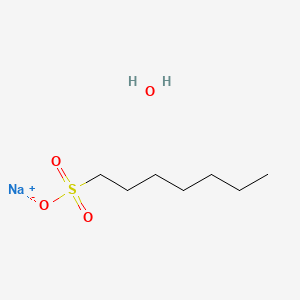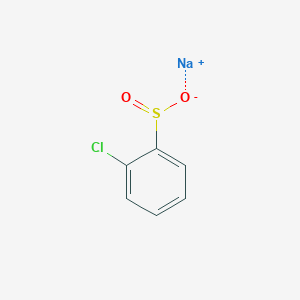
Sodium 2-chlorobenzenesulfinate
Overview
Description
Sodium 2-chlorobenzenesulfinate is a chemical compound with the CAS number 15946-36-8 . It is used for research purposes and is not intended for human use .
Synthesis Analysis
Sodium sulfinates, which include Sodium 2-chlorobenzenesulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They have shown substantial progress in their utilization as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .Molecular Structure Analysis
The molecular formula of Sodium 2-chlorobenzenesulfinate is C6H4ClNaO2S . Its molecular weight is 198.60 g/mol . The InChI code is 1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6 (5)10 (8)9;/h1-4H, (H,8,9);/q;+1/p-1 .Chemical Reactions Analysis
Sodium sulfinates, including Sodium 2-chlorobenzenesulfinate, have demonstrated flexible reactivity such as being nucleophilic, electrophilic, and radical reagents by providing suitable reaction conditions . They have emerged as powerful building blocks for synthesizing many valuable sulfur-containing organic compounds .Safety and Hazards
Sodium 2-chlorobenzenesulfinate should be stored in an inert atmosphere at temperatures between 2-8°C . The safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Mechanism of Action
Target of Action
Sodium 2-chlorobenzenesulfinate is a type of aromatic sulfinic acid compound . These compounds are important reaction intermediates and have a wide range of applications in various fields such as medicine, dyeing, pesticides, and organic synthesis . .
Mode of Action
Aromatic sulfinic acid compounds like sodium 2-chlorobenzenesulfinate can be produced by the reduction of sulfonyl chloride by reducing agents such as zinc powder or sodium sulfite . They can also be produced by the Fukui reaction of sulfur dioxide with aromatic compounds .
Biochemical Pathways
For instance, they are involved in the synthesis of essential amino acids like cysteine and methionine .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein . Its lipophilicity is low, as indicated by its negative log Po/w value . It also has good skin permeability, as indicated by its log Kp value .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2-chlorobenzenesulfinate. For instance, surfactants, which are similar to Sodium 2-chlorobenzenesulfinate in their amphipathic nature, can have their action influenced by environmental factors . Their elevated concentration can disrupt microbial dynamics and hinder plant-surviving processes .
properties
IUPAC Name |
sodium;2-chlorobenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTKMJVQWOVAIH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635807 | |
| Record name | Sodium 2-chlorobenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-chlorobenzenesulfinate | |
CAS RN |
15946-36-8 | |
| Record name | Sodium 2-chlorobenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

